1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Description
Properties
IUPAC Name |
2-(tert-butylamino)-1-(4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)20-13-18(21)16-9-11-17(12-10-16)22-14-15-7-5-4-6-8-15/h4-12,20H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJHCZYBRNTYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736886 | |
| Record name | 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920804-36-0 | |
| Record name | 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- IUPAC Name : 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
- Molecular Formula : CHNO
- Molecular Weight : 245.30 g/mol
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that it may act as a modulator of specific pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Research indicates that derivatives of compounds similar to 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one exhibit significant anticancer properties. For instance, studies on related benzyloxy phenyl derivatives have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
In vitro assays demonstrated that certain derivatives significantly inhibited cancer cell proliferation with IC values in the low micromolar range. For example, compounds with similar structures have shown IC values as low as 0.37 µM against HeLa cells, indicating a strong potential for therapeutic applications .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies on related benzyloxy compounds have indicated varying degrees of antifungal activity against pathogenic fungi. One derivative was found to have comparable potency to fluconazole, a standard antifungal drug, suggesting that modifications in the benzyloxy group can enhance antifungal efficacy .
Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry Research evaluated the anticancer effects of related compounds. The results indicated that the benzyloxy phenyl moiety contributed significantly to the cytotoxicity observed in various cancer cell lines. The study highlighted specific compounds that induced apoptosis and arrested the cell cycle at critical phases .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.37 | Apoptosis induction |
| Compound B | MCF-7 | 0.73 | Cell cycle arrest |
Study 2: Antifungal Activity Assessment
In a comparative study of antifungal activities, several derivatives were synthesized and tested against common fungal pathogens. One compound demonstrated significant inhibition with an MIC value lower than that of fluconazole, underscoring the potential of these compounds in treating fungal infections .
| Compound | Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|---|
| Compound C | Candida albicans | 0.5 | Fluconazole | 1 |
| Compound D | Aspergillus niger | 0.8 | Fluconazole | 1.5 |
Scientific Research Applications
The compound 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one , also known by its CAS number 920804-36-0, is a notable chemical in the field of pharmaceutical research and synthesis. This article explores its applications, particularly in medicinal chemistry and as an intermediate in the synthesis of other biologically active compounds.
Synthesis of Bioactive Compounds
One of the primary applications of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one is as an intermediate in the synthesis of t-Butylnorsynephrine , a derivative of norsynephrine. Norsynephrine and its derivatives are known for their potential therapeutic effects, particularly in cardiovascular health and metabolic disorders .
Antihypertensive Agents
Research indicates that compounds derived from 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one may exhibit antihypertensive properties. These derivatives can influence adrenergic receptors, which play a crucial role in regulating blood pressure. The structural modifications allowed by this compound facilitate the development of selective adrenergic receptor modulators .
Neurological Research
The compound has also been investigated for its potential effects on the central nervous system (CNS). Its structure allows for interactions with neurotransmitter systems, which may lead to developments in treatments for neurological conditions such as anxiety and depression. Ongoing studies aim to elucidate these mechanisms further .
Case Study 1: Synthesis Pathways
A study published in a peer-reviewed journal outlined various synthetic pathways involving 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one. The research demonstrated efficient methods for synthesizing t-Butylnorsynephrine using this compound as a precursor, highlighting its utility in pharmaceutical manufacturing .
Case Study 2: Pharmacological Evaluation
In another study, researchers evaluated the pharmacological effects of derivatives synthesized from 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one. The findings indicated significant activity at adrenergic receptors, suggesting potential applications in treating conditions like hypertension and obesity-related disorders .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Synthesis of Bioactive Compounds | Intermediate for t-Butylnorsynephrine synthesis |
| Antihypertensive Agents | Potential modulators of adrenergic receptors |
| Neurological Research | Investigated for effects on CNS, particularly anxiety and depression |
Comparison with Similar Compounds
Substituent Variations on the Ethanone Chain
Key Observations :
- The bromo derivative serves as a reactive intermediate for nucleophilic substitution reactions, enabling the introduction of amino groups .
- The ethanol analog (reduced ketone) is a known impurity in levalbuterol, highlighting the importance of controlling reduction steps during synthesis .
Substituent Variations on the Phenyl Ring
Key Observations :
- The parent ketone (1-(4-(benzyloxy)phenyl)ethan-1-one) is a foundational building block for synthesizing more complex derivatives, including the target compound .
- Bis-benzyloxy substitution introduces additional steric hindrance, which may affect reactivity in subsequent synthetic steps .
- Fluoro and tert-butyl substituents on the phenyl ring (as in the aryl-aryl ketone) demonstrate how electronic and steric effects can be tailored for specific applications .
Functional Group Transformations
Key Observations :
- Reduction of the ketone to an alcohol (as in levalbuterol-related compound F) significantly alters solubility and metabolic pathways, underscoring the need for precise reaction control .
Preparation Methods
Amination of 4-(Benzyloxy)propiophenone Derivatives
One common approach starts with 4-(benzyloxy)propiophenone as a precursor, which contains the benzyloxy-substituted phenyl ring and a ketone group. The tert-butylamino group is introduced by reductive amination or nucleophilic substitution using tert-butylamine or its derivatives.
Reductive Amination: Involves reacting the ketone with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method allows direct conversion of the ketone to the corresponding amine with high selectivity.
Nucleophilic Substitution: Alternatively, the ketone can be converted to a suitable leaving group intermediate (e.g., halide or tosylate), which is then displaced by tert-butylamine.
This method is favored for its straightforwardness and ability to produce the target compound in good yield and purity.
Use of Protected Amino Intermediates
In some synthetic routes, the tert-butylamino group is introduced as a protected amino functionality, such as tert-butoxycarbonyl (Boc) protected amines, to prevent side reactions during intermediate steps.
For example, a compound like 2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl derivatives can be synthesized first, followed by deprotection to yield the free tert-butylamino ethanone.
This approach, described in Organic Syntheses procedures, involves careful purification steps including silica gel chromatography and solvent extractions to isolate the intermediates and final product with high purity.
Reaction Conditions and Purification
Solvents: Dichloromethane, ethyl acetate, hexanes, toluene, and cyclohexane are commonly used solvents for extraction, reaction medium, and recrystallization.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures (e.g., 40 °C) to optimize reaction rates without decomposing sensitive groups.
Purification: Silica gel chromatography is the standard method for purification, often involving gradient elution with mixtures like ethyl acetate and hexanes.
Drying Agents: Magnesium sulfate is used to dry organic extracts before concentration.
Data Table: Summary of Preparation Methods
| Step | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Starting material preparation | 4-(Benzyloxy)propiophenone | Commercial or synthesized | Provides benzyloxyphenyl ketone core |
| 2 | Amination via reductive amination | tert-Butylamine, NaBH3CN or NaBH(OAc)3 | Room temp to mild heating | Direct conversion to tert-butylamino ethanone |
| 3 | Protection/deprotection | Boc2O (for protection), acid/base for deprotection | Standard conditions | Used if protecting amino group during synthesis |
| 4 | Purification | Silica gel chromatography | Solvent gradients (EtOAc/hexanes) | Ensures high purity and yield |
| 5 | Optional chiral resolution | Chiral auxiliaries or resolution agents | Varies | For stereochemically pure derivatives |
Research Findings and Considerations
The presence of the benzyloxy group requires mild reaction conditions to avoid cleavage of the benzylic ether.
The tert-butylamino group enhances lipophilicity and steric bulk, which can influence the reactivity and purification steps.
Reductive amination is a preferred method due to its efficiency and selectivity.
Use of protecting groups like Boc can improve yields by minimizing side reactions, especially in multi-step syntheses.
Purification by silica gel chromatography remains essential to separate closely related impurities and side products.
Literature indicates that the synthetic routes can be adapted for scale-up with proper optimization of solvent systems and reaction parameters.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with Friedel-Crafts acylation of 4-benzyloxyphenyl derivatives using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to introduce the ethanone group .
- Step 2 : Introduce the tert-butylamino group via nucleophilic substitution or reductive amination. For example, react the intermediate ketone with tert-butylamine in the presence of NaBH₃CN or other reducing agents .
- Optimization : Use continuous flow reactors for scalability and higher yields. Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- FTIR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), benzyloxy methylene (δ ~4.9 ppm), and tert-butyl protons (δ ~1.3 ppm) .
- Mass Spectrometry : Validate molecular weight (C₁₉H₂₃NO₂; theoretical m/z 297.42) .
- TLC : Use silica gel with ethyl acetate/hexane (3:7) to assess purity .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water due to hydrophobic tert-butyl and benzyloxy groups .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group. Avoid prolonged exposure to light, as benzyloxy groups may undergo photodegradation .
Advanced Research Questions
Q. How does the tert-butylamino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Mechanistic Insight :
- The tert-butyl group sterically hinders nucleophilic attack at the adjacent amine, making the compound less reactive toward alkylation compared to primary/secondary amines. This property is advantageous in designing selective catalysts or inhibitors .
- Electrophilic substitution on the aromatic ring (e.g., nitration) is directed by the benzyloxy group (ortho/para-directing), but steric effects from tert-butyl may alter regioselectivity .
Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
- Data Reconciliation Framework :
- Step 1 : Compare assay conditions (e.g., cell lines, concentrations). For example, anti-inflammatory activity may vary between RAW 264.7 macrophages and human PBMCs due to metabolic differences .
- Step 2 : Validate purity (>95% via HPLC) to exclude confounding effects from byproducts .
- Step 3 : Use computational modeling (e.g., molecular docking) to assess binding affinity to targets like COX-2 or NF-κB, correlating with experimental IC₅₀ values .
Q. How can researchers design derivatives to enhance the compound’s bioavailability or target specificity?
- Derivatization Approaches :
- Modify the benzyloxy group : Replace with trifluoromethoxy or pyridylmethoxy to improve membrane permeability .
- Introduce prodrug motifs : Convert the ketone to a ketal or Schiff base for pH-sensitive release in target tissues .
- Structure-Activity Relationship (SAR) : Test substituents at the phenyl ring (e.g., halogens, methoxy) to optimize interactions with hydrophobic enzyme pockets .
Q. What safety protocols are critical for handling this compound, given its structural analogs’ toxicity profiles?
- Risk Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
